2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRTX-1719 is a potent, selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) and methylthioadenosine phosphorylase (MTA) complex. This compound has shown significant promise in preclinical and clinical studies for its ability to selectively target and inhibit PRMT5 activity in cancers with methylthioadenosine phosphorylase gene deletions .
Preparation Methods
The synthesis of MRTX-1719 involves a multi-step process. One of the key steps includes the formation of a 4-(aminomethyl)phthalazin-1(2H)-one intermediate through a fragment-based screen. This intermediate is then optimized for pharmacokinetic properties and binding affinity to the PRMT5-MTA complex . The industrial production methods for MRTX-1719 are not extensively detailed in public literature, but typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
MRTX-1719 undergoes several types of chemical reactions, primarily focusing on its interaction with the PRMT5-MTA complex. The compound binds to the PRMT5-MTA complex with high affinity, inhibiting its activity. This inhibition leads to a decrease in symmetric dimethylarginine modifications on substrate proteins, which is crucial for the survival of MTAP-deleted cancer cells . Common reagents used in these reactions include various solvents and catalysts to facilitate the binding and inhibition process .
Scientific Research Applications
MRTX-1719 has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant antitumor activity in preclinical models of MTAP-deleted cancers, including melanoma, gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors . The compound is currently undergoing Phase I/II clinical trials to evaluate its efficacy and safety in patients with these types of cancers . Additionally, MRTX-1719 is being studied for its potential use in combination therapies to enhance its antitumor effects .
Mechanism of Action
MRTX-1719 exerts its effects by selectively inhibiting the PRMT5-MTA complex. This inhibition is achieved through the compound’s high binding affinity to the complex, which is facilitated by the elevated levels of methylthioadenosine in MTAP-deleted cancer cells . By inhibiting PRMT5 activity, MRTX-1719 disrupts the symmetric dimethylation of arginine residues on substrate proteins, leading to the selective killing of MTAP-deleted cancer cells while sparing normal cells .
Comparison with Similar Compounds
MRTX-1719 is unique in its selective inhibition of the PRMT5-MTA complex in MTAP-deleted cancers. Other PRMT5 inhibitors do not exhibit the same level of selectivity and efficacy in targeting this specific genotype . Similar compounds include other PRMT5 inhibitors, but they lack the cooperative binding mode with methylthioadenosine that MRTX-1719 possesses . This unique binding mode makes MRTX-1719 a promising therapeutic candidate for the treatment of MTAP-deleted cancers .
Properties
CAS No. |
2630904-44-6 |
---|---|
Molecular Formula |
C23H18ClFN6O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C23H18ClFN6O2/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32) |
InChI Key |
BZKIOORWZAXIBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.